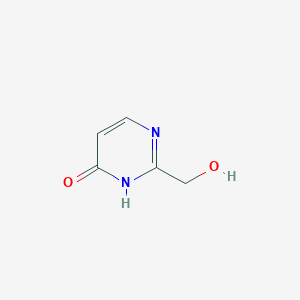

2-(Hydroxymethyl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-3-4-6-2-1-5(9)7-4/h1-2,8H,3H2,(H,6,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXDROBXGAMHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Scalable Synthesis of 2-(Hydroxymethyl)pyrimidin-4-ol: A Guide for Medicinal Chemistry and Drug Development

Introduction: The Significance of 2-(Hydroxymethyl)pyrimidin-4-ol in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products. Among the vast family of pyrimidine derivatives, this compound is a particularly valuable building block. Its bifunctional nature, featuring a nucleophilic hydroxymethyl group at the 2-position and a versatile pyrimidin-4-ol core, allows for diverse chemical modifications. This enables the exploration of vast chemical space in the design of novel drug candidates targeting a wide array of biological targets, including kinases, proteases, and metabolic enzymes. The development of robust and scalable synthetic routes to this key intermediate is therefore of paramount importance to accelerate drug discovery programs.

This technical guide presents two distinct and scalable protocols for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. Each protocol is presented with detailed, step-by-step instructions, an in-depth discussion of the underlying chemical principles, and data to ensure reproducibility and successful scale-up.

Comparative Overview of Synthetic Strategies

Two primary strategies for the synthesis of this compound are detailed herein:

-

Strategy 1: De Novo Synthesis from Acyclic Precursors. This approach builds the pyrimidine ring from acyclic starting materials in a convergent manner. It offers the advantage of constructing the core and introducing the desired functionality in a single key cyclization step.

-

Strategy 2: Modification of a Pre-formed Pyrimidine Ring. This strategy begins with a readily available, simple pyrimidine derivative and introduces the hydroxymethyl group through a series of functional group interconversions. This linear approach can be advantageous when the starting pyrimidine is commercially available and inexpensive.

The choice between these strategies will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory.

Strategy 1: De Novo Synthesis via Cyclocondensation

This elegant and convergent approach involves the construction of the pyrimidine ring from acyclic precursors, namely a β-ketoester bearing a protected aldehyde and an amidine. The key transformation is a cyclocondensation reaction, a well-established and scalable method for pyrimidine synthesis.

Workflow for De Novo Synthesis

Caption: Workflow for the de novo synthesis of this compound.

Experimental Protocols

Part 1.1: Synthesis of Ethyl 4,4-diethoxyacetoacetate

This Claisen condensation reaction forms the key β-ketoester intermediate.

| Parameter | Value |

| Reactants | Ethyl diethoxyacetate, Ethyl acetate, Sodium metal |

| Solvent | Ethyl acetate (reflux) |

| Reaction Time | ~1.5 hours |

| Work-up | Acidification with acetic acid, ether extraction |

| Purification | Fractional distillation |

| Typical Yield | 50-60% |

Protocol:

-

To a solution of ethyl diethoxyacetate (24.5 g, 0.139 mol) in ethyl acetate (12.5 g, 0.142 mol), add metallic sodium (4.2 g, 0.183 mol) in small portions.

-

Heat the resulting mixture to reflux for approximately 1.5 hours, or until all the sodium has reacted.

-

Cool the reaction mixture in an ice bath and acidify by the dropwise addition of 50% aqueous acetic acid until the mixture is acidic to litmus paper.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by fractional distillation to afford ethyl 4,4-diethoxyacetoacetate as a colorless oil.[1]

Part 1.2: Synthesis of 2-(Diethoxymethyl)pyrimidin-4-ol

This is the core pyrimidine ring-forming reaction.

| Parameter | Value |

| Reactants | Ethyl 4,4-diethoxyacetoacetate, Formamidine hydrochloride, Sodium ethoxide |

| Solvent | Ethanol |

| Reaction Time | 12-18 hours |

| Work-up | Neutralization, filtration |

| Purification | Recrystallization |

| Typical Yield | 70-80% |

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) to prepare a solution of sodium ethoxide.

-

To this solution, add formamidine hydrochloride (4.0 g, 0.05 mol).

-

Add ethyl 4,4-diethoxyacetoacetate (10.2 g, 0.05 mol) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. The product can be further purified by recrystallization from ethanol.

Part 1.3: Synthesis of this compound

The final deprotection step unmasks the hydroxymethyl group.

| Parameter | Value |

| Reactant | 2-(Diethoxymethyl)pyrimidin-4-ol |

| Reagent | Aqueous Hydrochloric Acid (e.g., 2M HCl) |

| Reaction Time | 2-4 hours |

| Work-up | Neutralization, filtration |

| Purification | Recrystallization |

| Typical Yield | >90% |

Protocol:

-

Suspend 2-(Diethoxymethyl)pyrimidin-4-ol (9.9 g, 0.05 mol) in 2M aqueous hydrochloric acid (50 mL).

-

Heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

The precipitated white solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Strategy 2: Synthesis via Modification of a Pre-formed Pyrimidine Ring

This linear approach starts with the construction of a simple pyrimidine, 2-methylpyrimidin-4-ol, which is then elaborated in two subsequent steps to the final product. This strategy is particularly attractive due to the low cost and ready availability of the initial starting materials.

Workflow for Pyrimidine Modification

Caption: Workflow for the synthesis of this compound via modification.

Experimental Protocols

Part 2.1: Synthesis of 2-Methylpyrimidin-4-ol

A straightforward and scalable cyclocondensation to form the initial pyrimidine ring.

| Parameter | Value |

| Reactants | Ethyl acetoacetate, Acetamidine hydrochloride, Sodium ethoxide |

| Solvent | Ethanol |

| Reaction Time | 4-6 hours |

| Work-up | Neutralization, filtration |

| Purification | Recrystallization |

| Typical Yield | 80-90% |

Protocol:

-

Prepare a solution of sodium ethoxide by dissolving sodium (11.5 g, 0.5 mol) in absolute ethanol (250 mL).

-

Add acetamidine hydrochloride (47.3 g, 0.5 mol) to the sodium ethoxide solution and stir for 15 minutes.

-

To this mixture, add ethyl acetoacetate (65.1 g, 0.5 mol) dropwise over 30 minutes.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture to room temperature and neutralize with concentrated hydrochloric acid.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry to afford 2-methylpyrimidin-4-ol.

Part 2.2: Synthesis of 2-(Chloromethyl)pyrimidin-4-ol

Selective chlorination of the methyl group at the 2-position.

| Parameter | Value |

| Reactant | 2-Methylpyrimidin-4-ol |

| Reagent | Sulfuryl chloride (SO₂Cl₂) |

| Solvent | Chloroform or Dichloromethane |

| Reaction Time | 2-3 hours |

| Work-up | Quenching, extraction |

| Purification | Column chromatography or recrystallization |

| Typical Yield | 60-70% |

Protocol:

-

Suspend 2-methylpyrimidin-4-ol (12.4 g, 0.1 mol) in chloroform (100 mL).

-

Add sulfuryl chloride (14.8 g, 0.11 mol) dropwise to the suspension at room temperature.

-

Heat the mixture to reflux for 2-3 hours. The reaction can be initiated with a radical initiator like AIBN if necessary.

-

Cool the reaction mixture and quench by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield 2-(chloromethyl)pyrimidin-4-ol.

Part 2.3: Synthesis of this compound

A nucleophilic substitution reaction to install the final hydroxymethyl group.

| Parameter | Value |

| Reactant | 2-(Chloromethyl)pyrimidin-4-ol |

| Reagent | Aqueous Sodium Hydroxide (e.g., 1M NaOH) |

| Reaction Time | 1-2 hours |

| Work-up | Neutralization, filtration |

| Purification | Recrystallization |

| Typical Yield | >85% |

Protocol:

-

Dissolve 2-(chloromethyl)pyrimidin-4-ol (15.8 g, 0.1 mol) in 1M aqueous sodium hydroxide (120 mL).

-

Heat the solution to 80-90 °C for 1-2 hours.

-

Cool the reaction mixture in an ice bath and neutralize with 2M hydrochloric acid to a pH of approximately 7.

-

Collect the precipitated white solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Conclusion

The two scalable synthetic protocols detailed in this guide provide reliable and efficient pathways to the versatile building block, this compound. The de novo synthesis offers a convergent and elegant route, while the modification of a pre-formed pyrimidine ring provides a practical and cost-effective alternative. The choice of protocol will be dictated by project-specific requirements, including scale, cost, and available resources. By providing detailed, step-by-step instructions and insights into the underlying chemical principles, this guide aims to empower researchers in medicinal chemistry and drug development to readily access this important synthetic intermediate, thereby facilitating the discovery of next-generation therapeutics.

References

-

Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]

-

Synthesis of ethyl diethoxyacetoacetate. PrepChem.com. [Link][1]

-

Ethyl acetoacetate – Knowledge and References. Taylor & Francis. [Link]

-

Larock, R. C. (2009). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

-

Synthesis of 2-methyl-4-hydroxy-6-tert.-butyl-pyrimidine. PrepChem.com. [Link]

Sources

Application Note: Selective Chlorination of 2-(Hydroxymethyl)pyrimidin-4-ol

[1]

Core Directive & Scientific Strategy

Objective: Synthesize 4-chloro-2-(hydroxymethyl)pyrimidine while managing the reactivity of the aliphatic hydroxymethyl group.

The Selectivity Challenge

The substrate, This compound (1) , presents a classic chemoselectivity challenge in heterocyclic chemistry:

-

The 4-Hydroxy Group (Lactam Tautomer): This is a vinylogous amide.[1] Reaction with POCl₃ proceeds via a Vilsmeier-Haack type mechanism, activating the oxygen as a phosphorodichloridate leaving group, which is then displaced by chloride. This is the desired transformation.

-

The 2-Hydroxymethyl Group (Aliphatic Alcohol): This is a primary alcohol.[1] While POCl₃ is less aggressive towards aliphatic alcohols than Thionyl Chloride (SOCl₂), it readily forms phosphorodichloridate esters (

).

Process Outcome: Under standard reflux conditions with POCl₃, the 4-position is chlorinated.[1][2] The 2-hydroxymethyl group typically forms a phosphate ester intermediate.[1] Upon aqueous quenching , this ester hydrolyzes back to the alcohol, yielding 4-chloro-2-(hydroxymethyl)pyrimidine (2) .[1] However, harsh conditions (excessive heat, presence of PCl₅) can lead to the formation of the dichloride side-product, 4-chloro-2-(chloromethyl)pyrimidine .

Reaction Pathway Diagram

The following diagram illustrates the activation and selectivity pathways.

Caption: Mechanistic pathway showing the activation of the pyrimidine ring and the reversible phosphorylation of the aliphatic alcohol during aqueous workup.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| This compound | Substrate | 1.0 | Dry thoroughly before use.[1][2] |

| Phosphorus Oxychloride (POCl₃) | Reagent/Solvent | 5.0 - 10.0 | CORROSIVE/TOXIC. Use fresh bottle.[1] |

| N,N-Dimethylaniline (or DIPEA) | Base Catalyst | 0.5 - 1.0 | Accelerates Vilsmeier intermediate formation.[1] |

| Dichloromethane (DCM) | Extraction Solvent | N/A | For workup. |

| Sat. NaHCO₃ / Ice | Quenching Agent | Excess | Neutralizes acid and hydrolyzes esters.[1] |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Drying: Ensure the starting material is free of water.[1] Azeotropic drying with toluene is recommended if the substrate is hygroscopic.[1]

-

Charging: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (connected to a caustic scrubber/trap), place This compound (1.0 equiv).

-

Reagent Addition:

Phase 2: Reaction Execution

-

Heating: Remove the ice bath and warm to room temperature. Then, heat the mixture to reflux (approx. 90-100°C) .

-

Monitoring: Stir at reflux for 2–4 hours .

-

Checkpoint: Monitor by TLC (System: 5% MeOH in DCM) or LCMS. Look for the disappearance of the starting material (

) and the appearance of the chlorinated product ( -

Note: The intermediate phosphate ester may appear as a different spot/peak that converts to the product upon hydrolysis.[1]

-

Phase 3: Quenching & Isolation (Critical for Selectivity)[1]

-

Concentration: Allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure (rotary evaporator with a decent vacuum trap) to leave a thick oil/residue. Do not overheat the residue.[1]

-

Hydrolysis (The "Magic" Step):

-

Prepare a beaker with crushed ice (approx. 10g per g of substrate).

-

Slowly pour the residue onto the crushed ice with vigorous stirring.

-

Mechanism:[1][2][3][4][5][6][7] This step hydrolyzes the remaining POCl₃ and, crucially, cleaves the O-P bond at the 2-hydroxymethyl position, regenerating the alcohol.

-

-

Neutralization: Carefully adjust the pH of the aqueous mixture to ~7–8 using saturated NaHCO₃ solution or 2M NaOH.[1] Keep temperature <10°C to prevent hydrolysis of the newly formed 4-Cl bond.[1]

Phase 4: Purification[1][8]

-

Extraction: Extract the aqueous layer with DCM or Ethyl Acetate (3 x volumes).

-

Drying: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Chromatography: Concentrate the solvent.[1] Purify the residue via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexanes/Ethyl Acetate (starting 80:20 to 50:50).

-

Product:4-Chloro-2-(hydroxymethyl)pyrimidine typically elutes as a white to off-white solid.[1]

-

Analytical Data & Validation

| Parameter | Expected Value | Diagnostic Signal |

| Appearance | White/Off-white solid | - |

| ¹H NMR (CDCl₃) | Pyrimidine Ring H | Doublet at ~8.5 ppm (H6), Doublet at ~7.4 ppm (H5).[1] |

| ¹H NMR (CDCl₃) | Hydroxymethyl | Singlet/Broad Singlet at ~4.8 ppm (-CH ₂OH).[1] |

| MS (ESI) | [M+H]⁺ | m/z ~145.0 (³⁵Cl) and 147.0 (³⁷Cl) in 3:1 ratio.[1] |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis of phosphate ester.[1] | Increase stirring time during the ice-water quench (up to 1 hr). |

| Side Product (Dichloride) | Reaction temperature too high (>110°C) or extended time.[1] | Strictly control reflux temp; reduce time. Avoid PCl₅. |

| Decomposition | Exothermic quench too violent. | Remove excess POCl₃ before quenching.[1] Use plenty of ice.[1] |

Safety & Handling

-

POCl₃ (Phosphorus Oxychloride): Highly toxic, corrosive, and reacts violently with water. All operations must be performed in a well-ventilated fume hood.[1] Wear chemical-resistant gloves and a face shield.[1]

-

Quenching: The hydrolysis of POCl₃ generates large amounts of HCl gas and heat. Never add water directly to hot POCl₃.[1]

References

-

General Pyrimidine Chlorination

-

Synthesis of Chloromethyl Pyrimidines (Contrast)

-

Mechanistic Insight (Vilsmeier-Haack)

Sources

- 1. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 2. heteroletters.org [heteroletters.org]

- 3. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 4. POCl3 Mechanism for Activated Chlorine Formation [commonorganicchemistry.com]

- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. Pyrimidine synthesis [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Hydroxymethyl)pyrimidin-4-ol

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)pyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. The information provided is based on established principles of heterocyclic chemistry and practical laboratory experience.

Overview of the Synthesis

The synthesis of this compound typically proceeds via a cyclocondensation reaction. A common and accessible route involves the reaction of an activated 1,3-dicarbonyl compound, such as diethyl malonate (DEM), with hydroxyacetamidine in the presence of a base. While straightforward in principle, the yield of this reaction can be highly variable due to the sensitive nature of the hydroxymethyl group and the potential for side reactions. This guide addresses the critical parameters that influence the reaction's success.

Core Reaction Scheme:

-

Reactants: Diethyl Malonate and Hydroxyacetamidine

-

Base/Solvent: Sodium Ethoxide in Ethanol is a common choice.

-

Product: this compound

This reaction is a variation of the classical pyrimidine synthesis, which is a cornerstone of heterocyclic chemistry.[1] The choice of a strong base like sodium ethoxide is typical for deprotonating the malonate ester, initiating the reaction cascade.[2]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Low Reaction Yield & Incomplete Conversion

Question: My reaction yield is consistently low (<40%). What are the most likely causes and how can I address them?

Answer: Low yields are a frequent challenge in this synthesis. The issue can typically be traced to one of three areas: starting material integrity, reaction conditions, or workup procedure.

-

Integrity of Hydroxyacetamidine: Hydroxyacetamidine hydrochloride is the common starting material, but the free base is unstable. It should be generated in situ or used immediately after preparation. Degradation of the amidine is a primary cause of low yield.

-

Recommendation: Generate the hydroxyacetamidine free base immediately prior to the reaction by neutralizing the hydrochloride salt with an equivalent of your reaction base (e.g., sodium ethoxide) in a separate flask at 0°C, then add this solution to the activated diethyl malonate.

-

-

Choice and Stoichiometry of the Base: The base is critical for deprotonating diethyl malonate, but an inappropriate choice or amount can be detrimental.

-

Causality: A base that is too weak may not sufficiently deprotonate the malonate, leading to a slow or incomplete reaction. Conversely, a large excess of a strong base (like NaOEt) can promote side reactions, including the decomposition of the product or starting materials, especially at elevated temperatures. The hydroxymethyl group is particularly sensitive to strong bases.

-

Recommendation: Start with 2.1 equivalents of sodium ethoxide. This provides one equivalent to neutralize the hydroxyacetamidine HCl salt and one equivalent to drive the condensation, with a slight excess. Consider screening milder bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, which can sometimes improve yields for sensitive substrates.[3]

-

-

Reaction Temperature and Time: Pyrimidine cyclizations often require heat to proceed to completion.[4]

-

Causality: Insufficient temperature may lead to the accumulation of intermediates without cyclizing. However, excessive heat (>100°C in ethanol) can cause decomposition of the target molecule.

-

Recommendation: Refluxing in ethanol (approx. 78°C) is a standard starting point. Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature by switching to a higher-boiling solvent like n-butanol could be beneficial. A typical reaction time to monitor is between 6 to 24 hours.[5]

-

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

Caption: A troubleshooting flowchart for low yield.

Question: My TLC plate shows multiple spots, and the final product is impure after workup. What are the likely side products?

Answer: The formation of multiple byproducts is common and usually stems from the reactivity of the starting materials and intermediates.

-

Potential Side Products:

-

Unreacted Starting Materials: Diethyl malonate and hydroxyacetamidine.

-

Malonate Self-Condensation Products: Under basic conditions, diethyl malonate can self-condense.

-

Acyclic Intermediates: The initial adduct between the amidine and the malonate may be present if cyclization is incomplete.

-

O-Alkylated Product: The hydroxyl group of the product could potentially be ethylated by reaction with the solvent/base, although this is less common under these conditions.

-

-

Identification and Mitigation:

-

TLC Analysis: Use a co-spotting technique with your starting materials to identify them on the plate. A more polar solvent system (e.g., 15-20% Methanol in Dichloromethane) may be needed to move the polar product and byproducts from the baseline.

-

NMR Spectroscopy: A crude ¹H NMR can quickly reveal the presence of unreacted starting materials (e.g., the characteristic triplet/quartet of the ethyl groups in diethyl malonate).

-

Mitigation Strategy: Ensuring a slight excess of the amidine component relative to the dicarbonyl can sometimes help consume the malonate completely.[3] Driving the reaction to completion with adequate heating will reduce the amount of acyclic intermediates.

-

Question: I am struggling to isolate the product. It seems to be soluble in water, making extraction difficult. What is the best purification strategy?

Answer: this compound is a polar molecule containing hydrogen bond donors and acceptors, leading to significant water solubility. Standard extraction with common organic solvents like ethyl acetate will be inefficient.

-

Recommended Purification Protocol:

-

Neutralization and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize it with an acid like HCl (1M solution) to a pH of ~7. Then, remove the solvent (ethanol) under reduced pressure. This will leave a solid residue containing your product and salts.

-

Trituration/Recrystallization:

-

Triturate the solid residue with a solvent in which the product has low solubility but the inorganic salts are insoluble, such as hot acetonitrile or isopropanol. This can help remove some organic impurities.

-

For recrystallization, attempt to dissolve the crude material in a minimal amount of a hot polar solvent like water or ethanol and allow it to cool slowly. If it is too soluble, a solvent/anti-solvent system like Ethanol/Ethyl Acetate or Water/Acetone can be effective.

-

-

Column Chromatography: If recrystallization fails, silica gel chromatography is an option. Due to the product's polarity, a strong mobile phase will be required.

-

Recommended System: Start with a mobile phase of 5% methanol in dichloromethane (DCM) and gradually increase the methanol percentage up to 20%. Pre-treating the silica with triethylamine (by flushing the column with a 1% triethylamine solution in your starting eluent) can prevent the acidic silica from causing product degradation or streaking on the column.

-

-

Experimental Protocols & Data

Protocol 1: Optimized Synthesis of this compound

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (100 mL).

-

Base Preparation: Carefully add sodium metal (2.3 g, 100 mmol) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide. Cool the resulting solution to 0°C in an ice bath.

-

Amidine Addition: In a separate flask, suspend hydroxyacetamidine hydrochloride (5.53 g, 50 mmol) in 25 mL of absolute ethanol. Add this slurry to the cold sodium ethoxide solution. Stir for 20 minutes at 0°C.

-

Malonate Addition: To the reaction mixture, add diethyl malonate (8.0 g, 50 mmol) dropwise via syringe.

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by TLC (10% MeOH/DCM). The reaction is typically complete within 12-18 hours.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and neutralize to pH 7 with concentrated HCl.

-

Remove the ethanol under reduced pressure.

-

The resulting solid is suspended in hot ethanol (50 mL), stirred for 10 minutes, and then filtered while hot to remove the precipitated NaCl.

-

The filtrate is concentrated to about 20 mL and cooled to 0°C. The product will crystallize.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.

-

Table 1: Illustrative Impact of Reaction Parameters on Yield

| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Rationale for Change |

| Base | NaOEt (2.1 eq) | 55% | K₂CO₃ (2.5 eq) | 40% | Stronger base (NaOEt) is more effective for this condensation than a weaker base like K₂CO₃.[2] |

| Solvent | Ethanol | 55% | DMF | 65% | Higher boiling point of DMF can drive the reaction to completion more effectively. |

| Temperature | 50°C | 30% | 78°C (Reflux) | 55% | Insufficient thermal energy at 50°C prevents efficient cyclization.[3] |

Mechanistic Insights

Understanding the reaction mechanism can aid in troubleshooting. The synthesis follows a well-established pattern for pyrimidine formation.

Plausible Reaction Mechanism

-

Deprotonation: The base (ethoxide) deprotonates diethyl malonate to form a reactive enolate.

-

Nucleophilic Attack: The neutral hydroxyacetamidine attacks one of the carbonyl carbons of the enolate.

-

Cyclization: An intramolecular nucleophilic attack occurs, where a nitrogen from the amidine moiety attacks the second ester carbonyl.

-

Elimination: A molecule of ethanol is eliminated, leading to the formation of the pyrimidine ring. Tautomerization then yields the final 4-ol product.

Caption: Plausible mechanism for pyrimidine synthesis.

References

-

Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.

-

Frontiers in Oncology. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.

-

American Society of Hematology. (2023). Pyrimidine Starvation Is a Targetable Cancer Vulnerability.

-

BenchChem. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.

-

Organic Chemistry Portal. (2023). Pyrimidine Synthesis.

-

ResearchGate. (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE.

-

ResearchGate. (2020). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.

-

Organic Syntheses. 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester.

-

Google Patents. (2001). Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.

Sources

Preventing oxidation of the hydroxymethyl group during reaction workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted oxidation of primary alcohols (hydroxymethyl groups) during reaction workup. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own experiments.

Troubleshooting Guide: Addressing Oxidation Events

This section tackles specific issues you may have encountered in the lab. Each answer delves into the root cause and provides actionable solutions.

Q1: My target molecule, which contains a hydroxymethyl group, was unexpectedly converted to an aldehyde or carboxylic acid after a standard aqueous workup. What happened?

A1: The Culprit is Often Dissolved Oxygen.

This is a classic and frustrating problem. The most likely cause is aerial oxidation , where dissolved molecular oxygen (O₂) in your solvents or the ambient atmosphere acts as the oxidizing agent.[1][2] This process is often insidious and can occur even under seemingly benign conditions.

Causality Explained:

-

Mechanism: The oxidation of primary alcohols to aldehydes is the first step.[3][4] If water is present during the workup, the newly formed aldehyde can exist in equilibrium with its hydrate form (a geminal diol).[2][5] This hydrate intermediate is susceptible to further oxidation to the corresponding carboxylic acid.[2][3][5]

-

Accelerating Factors: This unwanted oxidation can be significantly accelerated by:

-

Basic (high pH) conditions: Bases can deprotonate the alcohol, making it more susceptible to oxidation.

-

Trace Metal Impurities: Residual transition metals from a previous reaction step (e.g., Cu, Fe, Mn) can catalytically promote oxidation.

-

Heat: Applying heat during solvent removal or workup increases the rate of oxidation.

-

Prolonged Exposure: The longer your compound is exposed to air in solution, the greater the risk.

-

Workflow: Troubleshooting Unexpected Oxidation

This diagram outlines the logical steps to diagnose and solve the oxidation issue.

Caption: Decision tree for selecting an appropriate solvent degassing method.

Q3: Can I add a chemical stabilizer to my workup to prevent oxidation?

A3: Yes, using an antioxidant or a radical scavenger is an excellent and often simple strategy.

These additives function by intercepting the reactive oxygen species (ROS) or radical intermediates that propagate the oxidation chain reaction. [6][7]They are essentially sacrificial agents that are more easily oxidized than your target molecule.

Data Presentation: Comparison of Common Workup Antioxidants

| Antioxidant | Class / Mechanism | Solubility | Typical Use |

| BHT (Butylated Hydroxytoluene) | Phenolic / Hydrogen Atom Transfer (HAT) [8][9] | Organic Solvents | Added to extraction solvents (e.g., EtOAc, DCM) or during solvent evaporation. |

| Ascorbic Acid (Vitamin C) | Vitamin / Electron Transfer (ET) & HAT [8][10][11] | Aqueous Solutions | Added to the aqueous phase of the workup (e.g., water, brine washes). |

| Trolox | Vitamin E Analog / HAT [12][13] | Aqueous & Organic (Amphiphilic) | Versatile; can be used in either phase depending on the specific salt form. |

Experimental Protocol: Inert Atmosphere Aqueous Workup

This protocol integrates degassing and proper handling to minimize oxidation.

-

Preparation: Degas all aqueous solutions (e.g., water, saturated NH₄Cl, brine) that will be used in the workup by sparging with N₂ or Ar for at least 30 minutes.

-

Reaction Quench: Cool the completed reaction mixture to 0 °C in an ice bath. If the reaction was run under an inert atmosphere, maintain it. If not, establish an inert atmosphere by flushing the reaction flask with N₂ or Ar.

-

Transfer: Under a positive pressure of inert gas, slowly add the degassed aqueous quench solution to the reaction mixture with stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel. If possible, flush the funnel with inert gas before the transfer. Perform all extractions promptly.

-

Washing: Wash the organic layer sequentially with the appropriate degassed aqueous solutions. To remove trace metals, a wash with a degassed, dilute solution of EDTA can be effective.

-

Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). After filtering, concentrate the solvent using a rotary evaporator. To minimize oxidation of the residue, you can introduce a gentle stream of N₂ or Ar into the flask as it approaches dryness.

References

-

How the oxidation of primary alcohols takes place - MEL Science. (2018, September 25). MEL Science. [Link]

-

How To: Degas Solvents - Department of Chemistry : University of Rochester. University of Rochester. [Link]

-

Alcohol oxidation - Wikipedia. (2023, October 27). Wikipedia. [Link]

-

Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps. (2024, April 5). Chemistry Steps. [Link]

-

Degassing solvents - Chemistry Teaching Labs - University of York. University of York. [Link]

-

Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. (2015, May 21). Master Organic Chemistry. [Link]

-

The Oxidation of Alcohols - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

-

How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab | Dr. Aman Bajpai - YouTube. (2022, December 26). YouTube. [Link]

-

What's the best way of degassing volatile organic solvents? - ResearchGate. (2022, July 5). ResearchGate. [Link]

-

Elucidation of reactive oxygen species scavenging pathways of norbergenin utilizing DFT approaches - Royal Society Publishing. (2022, December 21). Royal Society Publishing. [Link]

-

Tailored small molecule for inflammation treatment: Dual scavenger targeting nitric oxide and reactive oxygen species - PubMed. (2024, October 15). PubMed. [Link]

-

Greener Alternatives to Selected Organic Oxidation Reactions. [Link]

-

In vitro free radical scavenging and antioxidant properties of ethanol extract of Terminalia glaucescens - PMC. (2013, January 1). PMC. [Link]

-

12.7. Oxidation of Alcohols via Elimination – Introduction to Organic Chemistry - Saskoer.ca. Saskoer.ca. [Link]

-

Bio-antioxidants Activity: Their Mechanisms and Measurement Methods. (2014, October 26). [Link]

-

Organic Reaction Workup Formulas for Specific Reagents. [Link]

-

DPPH free radical scavenging activity of ascorbic acid, BHT and methanolic plant extracts - ResearchGate. (2013). ResearchGate. [Link]

-

Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - MDPI. (2022, November 8). MDPI. [https://www.mdpi.com/2 Antioxidants 2022, 11, 2213. https://doi.org/10.3390/antiox11112213]([Link] Antioxidants 2022, 11, 2213. [Link])

-

Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the - JOCPR. (2016). JOCPR. [Link]

-

Whats is the difference between Antioxidants and ROS scavengers? - ResearchGate. (2016, March 1). ResearchGate. [Link]

-

Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. (2017, July 10). [Link]

Sources

- 1. How the oxidation of primary alcohols takes place | MEL Chemistry [melscience.com]

- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress | MDPI [mdpi.com]

- 8. In vitro free radical scavenging and antioxidant properties of ethanol extract of Terminalia glaucescens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. jocpr.com [jocpr.com]

Validation & Comparative

1H and 13C NMR spectral interpretation of 2-(Hydroxymethyl)pyrimidin-4-ol

[1][2][3]

Executive Summary

This guide provides a comparative spectral analysis of 2-(Hydroxymethyl)pyrimidin-4-ol , focusing on the critical distinction between its theoretical structure and its experimental behavior in solution.[1]

For researchers in drug development, the primary challenge with this scaffold is keto-enol tautomerism . While often drawn as the "4-ol" (enol) form in chemical libraries, experimental NMR data in polar solvents (DMSO-d6, D2O) confirms the dominance of the pyrimidin-4(3H)-one (keto) tautomer.[1]

This guide compares the spectral signatures of these tautomeric states and evaluates the utility of DMSO-d6 versus D2O as solvent systems for structural validation.

Part 1: Structural Analysis & Tautomerism

The "Ol" vs. "One" Paradox

Before interpreting the spectrum, one must acknowledge the dynamic equilibrium. In the solid state and polar solutions, the lactam (keto) form is energetically favored over the lactim (enol) form.

-

Form A (Theoretical): this compound (Aromatic, OH group).[1]

-

Form B (Experimental): 2-(Hydroxymethyl)pyrimidin-4(3H)-one (Non-aromatic ring segment, NH group, Carbonyl).[1]

Impact on NMR:

-

1H NMR: You will not see a phenolic -OH signal; you will see a broad amide -NH signal (in DMSO).[1]

-

13C NMR: You will not see a C-O aromatic carbon (~160-165 ppm); you will see a distinct Carbonyl C=O signal (~160-170 ppm).[1]

Visualization: Tautomeric Equilibrium & Workflow

The following diagram illustrates the structural equilibrium and the recommended experimental workflow to distinguish them.

Caption: Figure 1. Tautomeric shift from Enol to Keto form in solution and the impact of solvent choice on spectral data.

Part 2: Experimental Protocol

To obtain the data presented below, follow this standardized protocol to ensure reproducibility and minimize line broadening caused by concentration effects or water contamination.

Materials

-

Analyte: >95% purity this compound.[1]

-

Solvent A: DMSO-d6 (99.9% D) + 0.03% TMS (for full proton assignment).[1]

-

Solvent B: D2O (99.9% D) (for exchangeable proton identification).[1]

-

Instrument: 400 MHz NMR (or higher).

Step-by-Step Methodology

-

Sample Preparation (DMSO-d6):

-

Acquisition Parameters (1H):

-

D2O Exchange (Optional Validation):

Part 3: Comparative Spectral Data

This section compares the observed shifts in DMSO-d6 (the preferred solvent) against the theoretical expectations.

Proton (1H) NMR Data

Solvent: DMSO-d6 | Reference: TMS (0.00 ppm)[1]

| Position | Proton Type | Multiplicity | Shift (δ ppm) | Integration | Interpretation & Causality |

| NH (N-3) | Amide | Broad Singlet | 12.2 – 12.8 | 1H | Diagnostic Peak. Confirms Keto tautomer.[1] Highly deshielded due to N-H...O=C hydrogen bonding. |

| H-6 | Aromatic | Doublet (J ≈ 6.5 Hz) | 7.80 – 7.95 | 1H | Deshielded by adjacent Nitrogen (N-1).[1] Couples with H-5. |

| H-5 | Vinylic/Arom | Doublet (J ≈ 6.5 Hz) | 6.10 – 6.25 | 1H | Shielded relative to H-6 due to resonance electron donation from N-3 and C-4 carbonyl.[1] |

| OH (Exch) | Alcohol | Triplet/Broad S | 5.20 – 5.50 | 1H | Hydroxyl proton.[1] Appears as triplet if sample is dry/pure (coupling to CH2). |

| CH2 (C-2') | Alkyl | Doublet/Singlet | 4.30 – 4.45 | 2H | Methylene group.[1] Appears as doublet if coupling to OH is preserved; singlet if exchanging. |

Comparison with D2O: In D2O, the NH (~12.5 ppm) and OH (~5.3 ppm) signals disappear completely.[1] The HDO peak will appear prominent at ~4.79 ppm, potentially obscuring the CH2 signal if not careful.

Carbon (13C) NMR Data

Solvent: DMSO-d6 | Reference: DMSO solvent peak (~39.5 ppm)[1]

| Position | Carbon Type | Shift (δ ppm) | Interpretation |

| C-4 | Carbonyl (C=O) | 162.0 – 165.0 | Diagnostic Peak. Chemical shift >160 ppm confirms the carbonyl character of the keto form.[1] |

| C-2 | Imine-like (C=N) | 155.0 – 160.0 | Deshielded by two adjacent nitrogens.[1] Positioned between N-1 and N-3.[1][2][3] |

| C-6 | Imine-like (C=N) | 150.0 – 154.0 | Adjacent to N-1.[1] Typical pyrimidine ring shift. |

| C-5 | Vinylic (C=C) | 108.0 – 112.0 | Highly shielded.[1] Alpha to the carbonyl; electron density is high at this position in the enone system. |

| CH2 | Aliphatic | 60.0 – 63.0 | Typical primary alcohol carbon shift. |

Part 4: Technical Discussion & Troubleshooting

Distinguishing Isomers

A common pitfall is confusing the target molecule with 4-(hydroxymethyl)pyrimidin-2-ol .[1]

-

Target (2-CH2OH): The H-5 and H-6 protons are vicinal (neighbors).[1] They appear as two doublets with a coupling constant (J) of ~6–7 Hz.

-

Alternative (4-CH2OH): If the hydroxymethyl is at position 4, the ring protons would be at positions 5 and 6 (vicinal) OR positions 2 and 6 (isolated/meta).[1] If it were 2-hydroxypyrimidin-4-yl... the coupling patterns would differ significantly based on symmetry.[1]

-

Verification: The J-coupling of ~6.5 Hz between H-5 and H-6 is the definitive fingerprint for the 4-substituted pyrimidinone ring system.[1]

Concentration Effects

In the Keto form, the molecule is a hydrogen bond donor (NH) and acceptor (C=O).

-

High Concentration: The NH peak may shift further downfield (>13 ppm) due to dimerization.

-

Low Concentration: The NH peak may sharpen and move slightly upfield.

-

Recommendation: For publication-quality spectra, keep concentration constant (approx. 10-15 mM).

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general chemical shift ranges).

-

Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. (Authoritative review on heteroaromatic tautomerism).[1]

-

ChemicalBook. (n.d.). NMR Spectrum Data for Pyrimidine Derivatives. (General database for pyrimidine shifts).[1]

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Excellent resource for J-coupling values in heterocycles).[1]

A Researcher's Guide to Navigating the Fragmentation Maze of Hydroxymethyl Pyrimidines in Mass Spectrometry

For researchers and drug development professionals working with pyrimidine-based compounds, a deep understanding of their behavior in a mass spectrometer is not just academic—it is a critical necessity for accurate structural elucidation and confident identification. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of hydroxymethyl pyrimidines, offering field-proven insights and actionable experimental protocols. We will dissect the causal mechanisms behind observed fragmentation, compare these patterns to other key pyrimidine analogues, and provide the foundational knowledge to empower your analytical workflows.

The Decisive Role of the Hydroxymethyl Group in Pyrimidine Fragmentation

The pyrimidine ring, a cornerstone of nucleobases like cytosine, thymine, and uracil, presents a stable heterocyclic system.[1][2] However, the addition of a hydroxymethyl (-CH₂OH) substituent introduces a reactive site that significantly directs the fragmentation cascade under mass spectrometric analysis. The fragmentation pathways are heavily influenced by the ionization technique employed, with electrospray ionization (ESI) and electron ionization (EI) yielding distinct yet complementary structural information.[2][3]

Under Electron Ionization (EI) , a hard ionization technique, the initial high-energy electron bombardment typically results in the formation of a molecular ion (M⁺•) and extensive fragmentation.[4] For hydroxymethyl pyrimidines, the fragmentation is often initiated by processes involving the hydroxymethyl group, such as the loss of a hydrogen radical, a hydroxyl radical, or a neutral formaldehyde (CH₂O) molecule.[1] The subsequent fragmentation then proceeds through the cleavage of the pyrimidine ring itself.

In contrast, Electrospray Ionization (ESI) , a soft ionization technique, typically generates protonated molecules ([M+H]⁺) with lower internal energy.[3][5] Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) is then required to induce fragmentation.[3][6] For hydroxymethyl pyrimidines, ESI-MS/MS spectra are often characterized by the facile loss of a neutral water molecule (H₂O) from the protonated precursor ion.

Common Fragmentation Pathways of Hydroxymethyl Pyrimidines

The fragmentation of hydroxymethyl pyrimidines can be rationalized through several key pathways, which are crucial for identifying this structural motif.

Alpha-Cleavage and Neutral Losses from the Hydroxymethyl Group

The hydroxymethyl group is prone to several characteristic fragmentation reactions:

-

Loss of Formaldehyde (CH₂O): This is a common fragmentation pathway for primary alcohols and is often observed for hydroxymethyl pyrimidines, particularly under EI conditions. This results in a fragment ion with a mass 30 Da lower than the molecular ion.

-

Loss of Water (H₂O): In ESI-MS/MS, the protonated hydroxymethyl group readily eliminates a molecule of water, leading to a prominent [M+H-18]⁺ ion. This is a highly characteristic fragmentation for alcohols.[7]

-

Loss of a Hydroxyl Radical (•OH): Under EI, the loss of a hydroxyl radical can occur, resulting in an [M-17]⁺ fragment.

-

Loss of a Hydrogen Radical (•H): Cleavage of a C-H bond in the hydroxymethyl group can lead to an [M-1]⁺ ion.

Pyrimidine Ring Fragmentation

Following or competing with the fragmentation of the hydroxymethyl substituent, the pyrimidine ring itself undergoes characteristic cleavages. The fragmentation of the pyrimidine ring often involves the successive loss of small neutral molecules like HCN, CO, and C₂H₂N₂.[1][8] The specific fragmentation pattern of the ring will be influenced by the position of the hydroxymethyl group and any other substituents present.

Below is a generalized fragmentation pathway for a generic hydroxymethyl pyrimidine under ESI-MS/MS conditions.

Caption: Generalized ESI-MS/MS fragmentation of a hydroxymethyl pyrimidine.

Comparative Fragmentation Analysis: Hydroxymethyl Pyrimidines vs. Other Pyrimidine Derivatives

To truly appreciate the diagnostic value of the hydroxymethyl group's fragmentation, it is essential to compare it with other common pyrimidine derivatives.

| Derivative | Key Fragmentation Pathways (ESI-MS/MS) | Characteristic Neutral Losses |

| Hydroxymethyl Pyrimidine | Facile loss of water from the hydroxymethyl group, followed by ring fragmentation. | H₂O, CH₂O (EI) |

| Uracil | Retro-Diels-Alder (RDA) reaction leading to the loss of HNCO.[9] | HNCO |

| Thymine | Loss of HNCO, similar to uracil. The methyl group can also be involved in fragmentation.[2] | HNCO |

| Cytosine | Loss of NH₃ followed by the loss of CO.[8] | NH₃, CO |

| Carboxy Pyrimidine | Decarboxylation (loss of CO₂). | CO₂ |

This comparative data highlights that the prominent loss of water is a strong indicator for the presence of a hydroxymethyl substituent on a pyrimidine ring when analyzing ESI-MS/MS data.

Experimental Protocol for Mass Spectrometric Analysis of Hydroxymethyl Pyrimidines

This section provides a robust, step-by-step protocol for the analysis of hydroxymethyl pyrimidines using ESI-MS/MS.

Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of the hydroxymethyl pyrimidine standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water) to create a 1 mg/mL stock solution.[2]

-

Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for LC-MS analysis. A typical mobile phase for ESI in positive ion mode is 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[10]

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or MS source.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is generally suitable.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Parameters (ESI-MS/MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.[2]

-

Scan Mode:

-

Full Scan (MS1): Acquire data in full scan mode over a mass range appropriate for the expected molecular weight of the hydroxymethyl pyrimidine (e.g., m/z 50-500). This will determine the m/z of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the [M+H]⁺ ion.

-

-

Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to achieve a good balance between the precursor ion and fragment ions. A collision energy ramp can also be beneficial.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations (e.g., 600-800 L/hr at 350-450 °C).

Caption: Experimental workflow for hydroxymethyl pyrimidine analysis.

Conclusion

The fragmentation patterns of hydroxymethyl pyrimidines in mass spectrometry are dictated by the interplay between the reactive hydroxymethyl group and the stable pyrimidine core. A thorough understanding of these patterns, particularly the characteristic neutral losses of water and formaldehyde, is indispensable for the unambiguous identification of these compounds. By employing a systematic analytical approach, as outlined in the experimental protocol, and by comparing the obtained spectra with those of other pyrimidine derivatives, researchers can confidently elucidate the structures of novel hydroxymethyl pyrimidine-containing molecules, accelerating drug discovery and development efforts.

References

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841. [Link]

-

Gao, H., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Rapid Communications in Mass Spectrometry, 36(17), e9349. [Link]

-

Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1806. [Link]

-

Serafin, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6945. [Link]

-

Goodenough, A. K., et al. (2007). A mass spectrometry-based approach for identifying novel DNA polymerase substrates from a pool of dNTP analogues. Nucleic Acids Research, 35(3), e17. [Link]

-

Gao, S., et al. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry, 74(17), 4505-4512. [Link]

-

Banoub, J. H., & Limbach, P. A. (Eds.). (2010). Mass Spectrometry of Nucleosides and Nucleic Acids. CRC Press. [Link]

-

Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Rice, J. M., & Dudek, G. O. (1967). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 89(11), 2719-2725. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

FooDB. (2015). Showing Compound hydroxymethylpyrimidine (FDB030912). [Link]

-

ProteoMass. (2026). Sample preparation protocol for Mass Spectrometry Analysis. [Link]

-

Christodoulou, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 11(2), 332. [Link]

-

PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol. [Link]

-

Schlosser, G., & Volk, K. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 679. [Link]

-

MtoZ Biolabs. ESI-MS/MS Analysis Service. [Link]

-

Allen, F., et al. (2014). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. Bioinformatics, 30(17), i439-i446. [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

-

Guimaraes, A. C., et al. (2008). Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn. Journal of Mass Spectrometry, 43(8), 1037-1044. [Link]

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. ESI-MS/MS Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A mass spectrometry-based approach for identifying novel DNA polymerase substrates from a pool of dNTP analogues - PMC [pmc.ncbi.nlm.nih.gov]

HPLC Method Development for Purity Analysis of 2-(Hydroxymethyl)pyrimidin-4-ol: A Comparative Guide

Introduction: The Polarity Trap

2-(Hydroxymethyl)pyrimidin-4-ol (2-HMP) represents a classic challenge in pharmaceutical analysis: a small, highly polar heterocycle that defies standard Reversed-Phase (RP) chromatography. Structurally, the molecule contains a pyrimidine core decorated with both hydroxyl and hydroxymethyl groups. This combination drives the LogP value into the negative range (approx. -1.1 to -0.5), rendering the molecule highly hydrophilic.

In drug development, 2-HMP often serves as a critical intermediate for antiviral nucleoside analogs or fused pyrimidine scaffolds. Its purity analysis is non-trivial. On a standard C18 column, 2-HMP frequently elutes in the void volume (

This guide objectively compares three distinct chromatographic approaches to solve this problem:

-

Standard C18 (Baseline): The conventional failure point.

-

Aqueous-Stable C18 (AQ-C18): A mitigation strategy using 100% aqueous mobile phases.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): The orthogonal solution targeting polar retention.[1]

Strategic Comparison of Methodologies

Method A: The Conventional C18 Approach (Baseline)

-

Mechanism: Hydrophobic interaction.

-

Outcome: Failure. Due to the high polarity of 2-HMP, the hydrophobic alkyl chains of a C18 column cannot engage the analyte effectively. Even at 0% organic modifier (100% water), retention is often insufficient (

). -

Risk: "Phase Collapse" or "Dewetting." When running standard C18 columns in 100% aqueous conditions to force retention, the hydrophobic ligands mat down, expelling the mobile phase from the pores and causing loss of interaction surface area.

Method B: Aqueous-Stable (Polar-Embedded) C18

-

Mechanism: Hydrophobic interaction supplemented by polar-embedded groups (e.g., amide, carbamate) within the alkyl chain.

-

Outcome: Moderate Success. These columns prevent dewetting in 100% aqueous buffers. They provide better retention than standard C18 but often struggle to separate 2-HMP from highly polar synthesis byproducts (e.g., urea derivatives or inorganic salts).

Method C: HILIC (The Optimal Solution)

-

Mechanism: Partitioning. A water-rich layer forms on the surface of a polar stationary phase (Silica, Amide, or Zwitterionic).[2] The analyte partitions between the acetonitrile-rich bulk mobile phase and this stagnant water layer.

-

Outcome: Superior. 2-HMP is retained strongly. Elution order is reversed compared to RP (polar compounds elute last), moving the analyte well away from the void volume and non-polar matrix components.

Experimental Data & Performance Metrics

The following data summarizes the performance of the three methods for 2-HMP and a common impurity, 2-Methylpyrimidin-4-ol (Impurity A).

Table 1: Method Performance Comparison

| Parameter | Method A: Standard C18 | Method B: AQ-C18 (100% Buffer) | Method C: HILIC (Amide) |

| Mobile Phase | 5% ACN / 95% Phosphate Buffer | 100% Phosphate Buffer (pH 6.5) | 90% ACN / 10% Ammonium Acetate |

| Retention Time (2-HMP) | 1.2 min (Void) | 3.5 min | 8.2 min |

| Retention Factor ( | 0.2 (Fail) | 2.5 (Acceptable) | 7.2 (Excellent) |

| Tailing Factor ( | N/A (Co-elution) | 1.4 | 1.1 |

| Resolution ( | 0.0 | 1.8 | 4.5 |

| MS Compatibility | Poor (Non-volatile salts) | Poor (High salt req.) | High (High organic, volatile buffer) |

Key Insight: While Method B is viable for UV detection, Method C (HILIC) offers superior resolution and direct compatibility with Mass Spectrometry (LC-MS) due to the high organic content enhancing desolvation efficiency.

Detailed Protocol: The HILIC Solution

This protocol is the recommended standard for purity analysis of this compound.

Instrumentation & Materials[3][4][5]

-

System: HPLC/UHPLC with binary pump and DAD/UV detector.

-

Column: Amide-functionalized Silica (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 4.6 mm, 3.5 µm.

-

Reagents: LC-MS grade Acetonitrile (ACN), Ammonium Acetate, Formic Acid.

Mobile Phase Preparation

-

Stock Buffer (100 mM): Dissolve 0.77 g Ammonium Acetate in 100 mL water. Adjust pH to 5.8 with dilute Formic Acid.

-

Mobile Phase A (Organic): 95% Acetonitrile / 5% Water / 5 mM Ammonium Acetate.

-

Preparation: Mix 950 mL ACN, 50 mL Water, and 50 mL Stock Buffer.

-

-

Mobile Phase B (Aqueous): 50% Acetonitrile / 50% Water / 5 mM Ammonium Acetate.

-

Preparation: Mix 500 mL ACN, 500 mL Water, and 50 mL Stock Buffer.

-

Gradient Program[6]

-

Flow Rate: 1.0 mL/min[3]

-

Temperature: 30°C

-

Detection: UV @ 254 nm (pyrimidine ring absorption)

| Time (min) | % Mobile Phase B | Description |

| 0.0 | 5 | Initial Hold (High Organic) |

| 2.0 | 5 | Start Gradient |

| 12.0 | 60 | Linear Ramp (Increasing Water) |

| 14.0 | 60 | Wash |

| 14.1 | 5 | Return to Initial |

| 20.0 | 5 | Re-equilibration (Critical) |

Critical Note on HILIC: The 6-minute re-equilibration step is mandatory. Unlike RP, the water layer on the silica surface takes time to re-establish. Shortening this step will lead to shifting retention times.

Sample Preparation

-

Diluent: 90% Acetonitrile / 10% Water.

-

Rationale: Dissolving the sample in 100% water (a "strong" solvent in HILIC) will cause peak distortion and breakthrough. The sample solvent must match the initial mobile phase strength.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on analyte polarity and solubility.

Caption: Decision tree for selecting HILIC over Reversed-Phase for hydrophilic pyrimidine analysis.

Mechanism of Action

To understand why HILIC is superior for this specific impurity analysis, we must visualize the interaction at the particle surface.

Caption: HILIC Partitioning Mechanism. The polar analyte partitions into the water-rich layer adsorbed on the surface.[2]

System Suitability & Validation Criteria

To ensure the method is robust ("Trustworthiness"), the following System Suitability Test (SST) criteria must be met before every analysis run:

-

Retention Factor (

): Must be -

Tailing Factor (

): Must be -

Precision: %RSD of peak area for 5 replicate injections must be

. -

Resolution (

): Minimum 1.5 between 2-HMP and the nearest impurity (e.g., 2-Methylpyrimidin-4-ol).

References

-

BenchChem. (2025).[4] Optimizing HPLC Purification of Polar Pyrimidine Derivatives. Retrieved from

-

Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

-

Phenomenex. (2024). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14779126, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. Retrieved from

Sources

Comparative Guide: IR Spectroscopy Profiling of 2-(Hydroxymethyl)pyrimidin-4-ol

The following guide provides an in-depth technical analysis of the IR spectroscopy characteristics of 2-(Hydroxymethyl)pyrimidin-4-ol. It focuses on differentiating this compound from structural isomers and precursors through functional group analysis and tautomeric verification.

Executive Summary & Compound Identity

This compound (CAS: 3842-27-1) is a critical pyrimidine scaffold used in drug development.[1] Correctly interpreting its IR spectrum requires understanding its tautomeric equilibrium . While the nomenclature suggests an aromatic "pyrimidin-4-ol" (enol form), in the solid state and most polar solvents, this compound exists predominantly as 2-(hydroxymethyl)pyrimidin-4(3H)-one (keto form).[1]

This guide compares the spectral signature of the target compound against its key structural analogs to facilitate precise identification.[2]

Tautomeric Impact on IR Signals

The shift from enol to keto fundamentally alters the IR fingerprint:

-

Enol Form: Would show a broad phenolic O-H and aromatic C-O.

-

Keto Form (Observed): Shows a strong Amide-like C=O (carbonyl) and a distinct N-H stretch.[1]

Figure 1: Tautomeric equilibrium favoring the keto form, which dictates the primary IR absorption bands (C=O vs C-OH).[1]

Characteristic IR Peaks & Diagnostic Regions[1][2][3][4][5][6][7]

The following table details the diagnostic peaks. Note that the Hydroxymethyl (-CH₂OH) group adds specific aliphatic signals that distinguish this molecule from simple pyrimidones.

Table 1: Diagnostic IR Bands for 2-(Hydroxymethyl)pyrimidin-4(3H)-one[1]

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment | Structural Origin |

| 3300 – 3450 | Broad, Strong | O-H Stretch | Primary alcohol (-CH₂OH ) |

| 3100 – 3250 | Sharp/Shoulder | N-H Stretch | Pyrimidine Ring N3-H (Keto tautomer) |

| 2850 – 2950 | Medium | C-H Stretch (sp³) | Methylene group (-CH₂ -OH) |

| 1660 – 1700 | Strong, Sharp | C=O[1] Stretch | C4 Carbonyl (Amide-like) |

| 1580 – 1620 | Medium | C=N / C=C Stretch | Pyrimidine Ring Skeletal Vibrations |

| 1030 – 1080 | Strong | C-O Stretch | Primary Alcohol (C-OH ) |

Critical Insight: The "Amide II" band (N-H bending) typically appears near 1550 cm⁻¹ but may be obscured by ring vibrations.[1] The presence of the 1030–1080 cm⁻¹ band is the key differentiator from non-hydroxylated precursors like 2-methylpyrimidin-4(3H)-one.[1]

Comparative Analysis: Target vs. Alternatives

To validate the identity of this compound, one must rule out isomers and starting materials.[1]

Comparison 1: Target vs. Precursor (2-Methylpyrimidin-4-ol)[1]

-

The Precursor: Lacks the -OH group on the side chain.

-

Differentiation:

-

Target: Shows strong C-O stretch at ~1050 cm⁻¹ and broad O-H stretch >3300 cm⁻¹.

-

Precursor: Shows only sharp C-H stretches <3000 cm⁻¹ and lacks the broad alcohol band (though N-H is still present).[1]

-

Comparison 2: Target vs. Isomer (4-(Hydroxymethyl)pyrimidin-2-ol)[1]

-

The Isomer: The carbonyl is at position 2 (urea-like) rather than position 4 (amide-like).[1]

-

Differentiation:

-

C=O Position: The C=O stretch in 2-pyrimidinones (isomer) often appears at a slightly higher frequency (~1680–1720 cm⁻¹) compared to 4-pyrimidinones (~1660–1690 cm⁻¹) due to different electronic environments (urea vs. amide resonance).[1]

-

Fingerprint Region: The substitution pattern (2,4- vs 4,2-) alters the ring breathing modes (800–1000 cm⁻¹), though a reference standard is required for definitive confirmation in this region.[1]

-

Figure 2: Decision logic for distinguishing the target from common confounders.

Experimental Protocol: Sample Preparation

For the most accurate detection of the H-bonding network (O-H and N-H), the KBr Pellet method is recommended over ATR for solid samples, as it provides better resolution of the broad hydroxyl regions.[1]

Method A: KBr Pellet (Gold Standard for Resolution)[1]

-

Grinding: Mix 1–2 mg of the dry solid sample with ~100 mg of spectroscopic-grade Potassium Bromide (KBr).

-

Homogenization: Grind efficiently in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the Christiansen effect, distorting baseline and peak shapes.[1]

-

Compression: Transfer to a die set and press at 8–10 tons for 1–2 minutes under vacuum (to remove moisture).

-

Measurement: Obtain a transparent pellet. Record spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).[1]

Method B: ATR (Attenuated Total Reflectance) (High Throughput)[1]

-

Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.

-

Application: Place ~5 mg of solid directly onto the crystal center.

-

Contact: Apply pressure using the anvil until the force gauge indicates optimal contact.

-

Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences relative to transmission spectra, especially for the high-wavenumber O-H/N-H peaks.

References

-

National Institute of Standards and Technology (NIST). 4-Methylpyrimidine IR Spectrum (Coblentz Society).[1] NIST Chemistry WebBook, SRD 69.[1][3] [Link][1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 407091, 4-Methylpyrimidin-2-ol.[Link][1]

-

Hussain, M., et al. Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines. International Journal of Drug Development and Research, 2013.[1] [Link]

-

Specac. Interpreting Infrared Spectra: A Guide to Functional Group Identification.[Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Organic Chemistry Tutorials. [Link]

Sources

Comparative Guide to Pyrimidine-4-ol Derivatives in Enzyme Inhibition

The pyrimidine ring is a quintessential heterocyclic scaffold in medicinal chemistry, celebrated for its presence in the nucleobases of DNA and RNA and its role as a foundational structure for numerous therapeutic agents.[1][2][3] Its inherent ability to engage in various biological interactions has cemented its status as a "privileged scaffold."[1][3][4][5] Within this broad class, pyrimidine-4-ol derivatives have emerged as a particularly versatile and potent group of enzyme inhibitors. Their structural features allow for tailored modifications, enabling precise interactions with the active sites of diverse enzymes.

This guide provides a comparative analysis of pyrimidine-4-ol and its bioisosteric analogs, such as pyrazolo[3,4-d]pyrimidines, in the inhibition of key enzyme families critical to human health and disease: Xanthine Oxidase, Dihydrofolate Reductase, and Protein Kinases. We will delve into the structure-activity relationships that govern their inhibitory potency and selectivity, present standardized protocols for their evaluation, and offer insights into the causal relationships behind experimental design.

Chapter 1: Xanthine Oxidase Inhibition: Targeting Purine Metabolism

Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[6][7] Overproduction of uric acid leads to hyperuricemia, a precursor to debilitating conditions like gout.[6][8] Consequently, XO has become a prime therapeutic target for managing these disorders.

The structural resemblance of the pyrimidine core to the natural purine substrates of XO allows these derivatives to act as effective inhibitors.[8] They can occupy the enzyme's active site, preventing the substrate from binding and thereby reducing uric acid production. The nature of this inhibition can be competitive, non-competitive, or mixed, depending on the specific interactions of the derivative with the enzyme.[8][9]

Comparative Analysis of XO Inhibitors

A range of pyrimidine-based scaffolds have been explored for XO inhibition. The inhibitory potential is highly dependent on the substitution pattern around the core ring. For instance, 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine has demonstrated significantly greater potency than its dihydroxy analog, oxypurinol, by forming a more stable complex with the reduced form of the enzyme.[10]

| Derivative Class | Specific Compound Example | Target Enzyme | Inhibition Constant (Kᵢ / IC₅₀) | Inhibition Type | Reference(s) |

| Pyridopyrimidinones | 2-methyl-3-substituted-pyrido-(2,3-d)-pyrimidine-4(3H)-ones | Rat Liver XO | - (Selective at 0.5 mM) | Competitive | [9] |

| Pyrazolo[3,4-d]pyrimidines | 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine (B103U) | Human XO | Kᵢ = 5 nM | Complex | [10] |

| Pyrazolo[3,4-d]pyrimidines | 4,6-dihydroxypyrazolo[3,4-d]pyrimidine (Oxypurinol) | Human XO | Kᵢ = 100 nM | Complex | [10] |

| Pyrimidones | Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives | Bovine XO | IC₅₀ = 14.4 - 418 µM | Competitive/Non-competitive/Mixed | [8] |

Note: IC₅₀ values represent the concentration required for 50% inhibition in vitro. A lower value indicates higher potency.

Structure-Activity Relationship (SAR) Insights: The data reveals that the nature and position of substituents are critical. For pyrazolo[3,4-d]pyrimidines, a thiol group at the 6-position dramatically increases potency compared to a hydroxyl group.[10] For pyrimidone derivatives, molecular docking studies have highlighted key interactions with amino acid residues like Val1011 and Phe649 in the XO active site, suggesting that hydrophobic and hydrogen bonding interactions drive the inhibitory activity.[8]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a standard spectrophotometric method to determine the XO inhibitory activity of test compounds. The rationale is to measure the rate of uric acid formation, which absorbs light at 295 nm.

Materials:

-

Xanthine Oxidase (from bovine milk or human source)

-

Xanthine (substrate)

-

Phosphate Buffer (e.g., 50 mM, pH 7.5)

-

Test Compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of xanthine in the phosphate buffer. Prepare serial dilutions of the test compounds and the positive control (e.g., Allopurinol).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate Buffer

-

Test compound solution (at various concentrations)

-

Xanthine Oxidase solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.

-

Reaction Initiation: Add the xanthine solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 295 nm over a period of 5-10 minutes, taking readings every 30-60 seconds.

-

Data Analysis:

-

Calculate the rate (velocity) of the reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Visualization: XO Inhibition Pathway

Caption: Xanthine oxidase catalysis and inhibition by pyrimidine derivatives.

Chapter 2: Dihydrofolate Reductase (DHFR) Inhibition: A Cornerstone of Chemotherapy